molecular formula C43H18BrCl6N3O6 B1587102 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide CAS No. 91898-93-0

4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

Cat. No.: B1587102
CAS No.: 91898-93-0
M. Wt: 965.2 g/mol
InChI Key: JYHNGHXQORJDGQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Interpretation

The systematic IUPAC name for this compound is 2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione . This name reflects its intricate molecular architecture:

  • Core structure : A central triphenylmethyl (trityl) group, where the methyl carbon is bonded to three phenyl rings.
  • Substituents on phenyl rings : Each phenyl group is substituted at the para-position with a 4,5-dichlorophthalimide moiety. The phthalimide groups consist of isoindole-1,3-dione cores with chlorine atoms at the 4 and 5 positions .
  • Bromine attachment : The trityl group’s central carbon is bonded to a bromine atom, forming a trityl bromide scaffold .

The name is constructed hierarchically:

  • The parent structure is isoindole-1,3-dione (phthalimide).
  • Chlorine substituents are specified at positions 5 and 6 of each isoindole ring.
  • The trityl group is modified by three 4-(5,6-dichlorophthalimido)phenyl substituents, with bromine as the terminal functional group.

This nomenclature aligns with IUPAC rules for polycyclic systems and halogenated aromatic derivatives .

Alternative Designations in Chemical Databases (CAS, EC Numbers)

The compound is cataloged under multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 91898-93-0
EC Number 678-639-5
MDL Number MFCD00075041
Wikidata ID Q82193754

Synonyms include:

  • Tris(4,5-dichlorophthalimido)trityl Bromide
  • [Protecting Reagent for Primary Alcohol]
  • (Bromomethylidyne)tris(4,5-dichloro-N-phenylphthalimide)
  • 2,2',2''-((Bromomethanetriyl)tris(benzene-4,1-diyl))tris(5,6-dichloroisoindoline-1,3-dione)

These designations emphasize its functional role in organic synthesis, particularly in protecting primary alcohols during nucleotide and carbohydrate derivatization .

Relationship to Trityl Bromide Derivatives: Classification Framework

4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide belongs to the trityl bromide family , characterized by a triphenylmethyl group attached to a bromine atom . However, its structure is distinct due to the three 4,5-dichlorophthalimide substituents on each phenyl ring. This modification confers unique properties:

Feature Simple Trityl Bromide This compound
Core Structure C~6~H~5~)~3~CBr (C~6~H~4~-X)~3~CBr, where X = 4,5-dichlorophthalimide
Molecular Weight 323.23 g/mol 965.24 g/mol
Reactivity SN1 reactions via trityl cation Enhanced steric hindrance; selective protection
Primary Use Protecting alcohols, amines Specialized protection of primary alcohols in nucleotides

The addition of electron-withdrawing chloro groups and bulky phthalimide moieties increases stability against hydrolysis and improves selectivity for primary over secondary alcohols . This aligns with trends in advanced trityl derivatives, where substituents are engineered to fine-tune reactivity and solubility .

In synthetic workflows, this compound’s classification as a polyhalogenated trityl bromide places it within broader categories of N-substituted phthalimides and protection reagents for hydroxyl groups . Its structural complexity reflects innovations in masking strategies for sensitive functional groups in oligonucleotide synthesis .

Properties

IUPAC Name

2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H18BrCl6N3O6/c44-43(19-1-7-22(8-2-19)51-37(54)25-13-31(45)32(46)14-26(25)38(51)55,20-3-9-23(10-4-20)52-39(56)27-15-33(47)34(48)16-28(27)40(52)57)21-5-11-24(12-6-21)53-41(58)29-17-35(49)36(50)18-30(29)42(53)59/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHNGHXQORJDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)(C5=CC=C(C=C5)N6C(=O)C7=CC(=C(C=C7C6=O)Cl)Cl)Br)N8C(=O)C9=CC(=C(C=C9C8=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H18BrCl6N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394398
Record name 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

965.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91898-93-0
Record name 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide [Protecting Reagent for Primary Alcohol]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of Triarylmethyl Alcohol Intermediate

The initial step involves the preparation of the triarylmethyl alcohol functionalized with 4,5-dichlorophthalimido groups on the aromatic rings. This is typically achieved by:

  • Dissolving the triarylmethyl precursor in dichloromethane.
  • Concentrating the solution under vacuum to remove excess solvent.
  • Treating the residue with aqueous sodium hydroxide solution (3 N) in methanol over an extended period (e.g., 16 hours) at ambient temperature to hydrolyze and form the triarylmethyl alcohol.

The aqueous layer is then extracted with toluene multiple times, and the combined organic extracts are dried and concentrated to yield the triarylmethyl alcohol intermediate.

Conversion to Triarylmethyl Bromide

The triarylmethyl alcohol is converted to the bromide by reaction with a halide reagent. Preferred halide reagents include acetyl bromide, phosphorus tribromide, or thionyl bromide, with acetyl bromide often favored for its reactivity and selectivity.

The reaction is conducted in a water-miscible organic solvent such as methanol, ethanol, propanol, acetonitrile, or tetrahydrofuran, with methanol being the most preferred solvent due to its compatibility and ability to dissolve both reagents and intermediates efficiently.

A typical procedure involves:

  • Contacting the triarylmethyl alcohol with a base such as sodium hydroxide to generate the triarylmethyl alkoxide intermediate.
  • Subsequent reaction with acetyl bromide to form the triarylmethyl bromide.
  • The reaction mixture is then worked up by solvent removal under vacuum and extraction to isolate the bromide product.

Reaction Conditions and Reagents

Step Reagent/Condition Purpose Notes
1 Sodium hydroxide (3 N aqueous) Hydrolysis to triarylmethyl alcohol 16 h stirring at ambient temperature
2 Methanol (MeOH) Solvent for hydrolysis and halogenation Preferred water-miscible organic solvent
3 Acetyl bromide Halide reagent to convert alcohol to bromide Preferred halide reagent
4 Toluene Extraction solvent Used to extract triarylmethyl alcohol
5 Drying agent (Na2SO4) Dry organic extracts Removes residual water

Research Findings and Analysis

  • The use of sodium hydroxide as the base is preferred over other bases such as potassium hydroxide or lithium hydroxide due to its effectiveness and availability.
  • Methanol is the preferred solvent for the halogenation step because it is water-miscible and supports the solubility of both the triarylmethyl alcohol and the base, facilitating efficient conversion to the bromide.
  • Acetyl bromide is favored among halide reagents for the bromination step due to its high reactivity and ability to cleanly convert the triarylmethyl alcohol to the bromide without significant side reactions.
  • The triarylmethyl protecting group, specifically the 4,4',4''-tris(4,5-dichlorophthalimido) variant, is stable under the reaction conditions and provides excellent protecting group properties for primary alcohols.
  • The overall synthetic method yields high purity triarylmethyl bromide suitable for use as a protecting reagent in complex organic syntheses, including oligonucleotide synthesis.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome
1 Concentration of triarylmethyl precursor Dichloromethane, vacuum Removal of solvent, preparation for hydrolysis
2 Hydrolysis to triarylmethyl alcohol NaOH (3 N aqueous), MeOH, 16 h, ambient temp Formation of triarylmethyl alcohol
3 Extraction of triarylmethyl alcohol Toluene, drying with Na2SO4 Isolation of triarylmethyl alcohol
4 Halogenation to triarylmethyl bromide Acetyl bromide, MeOH, base Formation of 4,4',4''-tris(4,5-dichlorophthalimido)trityl bromide
5 Purification and isolation Vacuum concentration, extraction Pure triarylmethyl bromide product

Scientific Research Applications

Role as a Protecting Group

In organic synthesis, protecting groups are essential for selectively modifying functional groups without affecting others. 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide is particularly effective in protecting primary alcohols during chemical reactions. This protection allows chemists to perform subsequent reactions on other functional groups without interference from the alcohol.

Synthesis of Nucleotides and Derivatives

One of the prominent applications of this compound is in the synthesis of branched ribonucleotides and nucleotide derivatives. The ability to protect hydroxyl groups allows for the construction of complex nucleic acid structures, which are vital in molecular biology and genetic engineering.

Synthesis of Natural Products

The compound is also utilized in the synthesis of various natural products where selective protection of hydroxyl groups is necessary to achieve desired molecular architectures. For example, it can be employed in the total synthesis of complex alkaloids and terpenes.

Case Study 1: Synthesis of Modified Nucleotides

A study demonstrated the use of this compound in synthesizing modified nucleotides with enhanced stability and reactivity profiles. These modified nucleotides were crucial for developing new therapeutic agents targeting RNA viruses.

Case Study 2: Total Synthesis of Alkaloids

Research highlighted the application of this compound in the total synthesis of specific alkaloids, showcasing its effectiveness in protecting hydroxyl functionalities during complex reaction sequences. The successful synthesis led to further biological evaluations of these compounds as potential pharmaceuticals.

Comparison with Similar Compounds

4,4',4''-Tris(benzoyloxy)trityl Bromide (CAS: 86610-66-4)

  • Molecular Formula : C₄₀H₂₇BrO₆
  • Molecular Weight : 683.55 g/mol
  • Key Differences: Substituent Groups: Replaces dichlorophthalimido moieties with benzoyloxy groups . Applications: Functions as a hydroxyl protecting agent but lacks specificity for primary alcohols . Purity: ≥97% , marginally higher than the dichloro variant. Steric Profile: Benzoyloxy groups are bulkier, which may limit access to sterically hindered alcohols .

Trityl Bromide (Unsubstituted) (CAS: 596-43-0)

  • Molecular Formula : C₁₉H₁₅Br
  • Molecular Weight : 323.23 g/mol
  • Key Differences: Lacks Functional Groups: No substituents on the trityl core, making it less selective and more reactive toward diverse nucleophiles. Applications: General protecting agent for alcohols and amines but with lower stability in harsh reaction conditions .

Structural and Functional Comparison Table

Property 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide 4,4',4''-Tris(benzoyloxy)trityl Bromide Trityl Bromide (Unsubstituted)
CAS Number 91898-93-0 86610-66-4 596-43-0
Molecular Weight (g/mol) 965.24 683.55 323.23
Substituents 4,5-Dichlorophthalimido Benzoyloxy None
Primary Application Primary alcohol protection Hydroxyl protection General protection
Purity ≥95% ≥97% >98%
Steric Hindrance Moderate (planar dichlorophthalimido) High (bulky benzoyloxy) Low
Stability High (Cl groups enhance electron withdrawal) Moderate Low

Research Findings and Performance Metrics

  • Selectivity : The dichlorophthalimido variant demonstrates superior selectivity for primary alcohols due to its balanced steric and electronic profile, whereas the benzoyloxy analogue is less selective .
  • Solubility : The dichloro compound’s higher molecular weight and chlorine content reduce solubility in polar solvents compared to the benzoyloxy derivative .
  • Synthetic Utility : The dichloro variant is preferred in multi-step syntheses requiring robust protecting groups , such as nucleotide or carbohydrate chemistry, while the benzoyloxy variant suits less demanding conditions .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide and its impurities?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for separation and quantification of impurities. Reference standards (e.g., EP impurities like Imp. B, C, D) should be employed for calibration . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For halogenated analogs, ensure mobile phases are optimized to resolve brominated and chlorinated derivatives, as retention times may overlap .

Q. How can researchers optimize synthetic routes for this compound while minimizing by-products?

  • Methodology : Apply factorial design of experiments (DoE) to evaluate variables such as reaction temperature, stoichiometry, and catalyst loading. For example, a 2³ factorial design reduces experimental runs while identifying significant factors affecting yield and impurity profiles . Statistical analysis (e.g., ANOVA) can prioritize parameters requiring optimization. Post-synthesis, use recrystallization or membrane-based purification (e.g., nanofiltration) to isolate the target compound .

Q. What safety protocols are essential when handling brominated compounds like this trityl bromide derivative?

  • Methodology : Follow strict personal protective equipment (PPE) guidelines, including fume hoods and respiratory protection due to volatile brominated intermediates. First-aid measures for inhalation involve immediate removal to fresh air and medical consultation . Stability testing under thermal and oxidative conditions is recommended to assess decomposition risks .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

  • Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to accelerate discovery . For brominated intermediates, calculate bond dissociation energies (BDEs) to assess stability under reaction conditions .

Q. What strategies resolve contradictions in stability data for halogenated trityl derivatives under varying pH and solvent systems?

  • Methodology : Conduct systematic stability studies using design of experiments (DoE) across pH (1–14) and solvent polarities. Monitor degradation via HPLC-MS to identify hydrolysis or nucleophilic substitution by-products. For example, acidic conditions may protonate the trityl center, accelerating bromide dissociation, while polar aprotic solvents (e.g., DMF) could stabilize intermediates .

Q. How can researchers design reactors for scalable synthesis of this compound with controlled impurity profiles?

  • Methodology : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Computational fluid dynamics (CFD) simulations can model mixing efficiency and residence time distribution. Membrane separation technologies (e.g., ceramic membranes) enable in-line purification, aligning with CRDC subclass RDF2050104 .

Q. What advanced techniques validate the electronic effects of the 4,5-dichlorophthalimido substituents on the trityl core?

  • Methodology : X-ray crystallography provides precise structural data on substituent orientation and steric effects. Spectroelectrochemical methods (e.g., cyclic voltammetry) reveal electron-withdrawing impacts of chlorine atoms on redox behavior. Compare with non-halogenated analogs (e.g., 4,4',4''-Tris(benzoyloxy)trityl Bromide) to isolate electronic contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide
Reactant of Route 2
Reactant of Route 2
4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

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